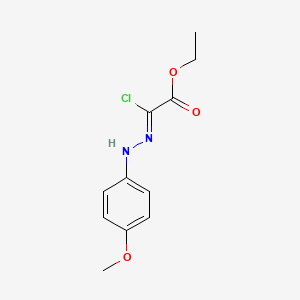
Di-tert-butyl 2-methylmalonate
Vue d'ensemble
Description
Synthesis Analysis
An efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis . Specifically, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst successfully produced corresponding α-methyl-α-alkylmalonates . These compounds serve as versatile chiral building blocks containing a quaternary carbon center, with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) .Molecular Structure Analysis
The molecular structure of Di-tert-butyl 2-methylmalonate consists of a malonate core with two tert-butyl groups attached. The compound’s 3D structure can be visualized here . The ester groups in chiral malonates are selectively convertible, making them valuable for constructing chiral carbon centers in organic molecules .Applications De Recherche Scientifique
Organic Synthesis
Di-tert-butyl 2-methylmalonate is a valuable compound in organic synthesis, particularly in the construction of carbon skeletons for organic molecules. It serves as a versatile chiral building block, especially after undergoing α-alkylation to produce α-methyl-α-alkylmalonates with high chemical yields and excellent enantioselectivities . These compounds are crucial for creating quaternary carbon centers, which are significant in molecular characterization and biological activity.
Pharmaceutical Research
In pharmaceutical research, Di-tert-butyl 2-methylmalonate is utilized for the synthesis of chiral malonates. These chiral malonates are essential for forming C-C bonds in the development of natural products and pharmaceuticals . The compound’s ability to be selectively hydrolyzed to chiral malonic monoacids under specific conditions demonstrates its practicality in medicinal chemistry.
Material Science
The compound finds application in material science as a precursor for metal-organic chemical vapor deposition (MOCVD) of thin films such as HfO2 and ZrO2 . These thin films have significant industrial applications, including in the semiconductor industry for creating insulating layers in integrated circuits.
Chemical Engineering
In chemical engineering, Di-tert-butyl 2-methylmalonate’s role extends to the synthesis of ketones and as a precursor in various chemical reactions. Its stability and reactivity make it suitable for complex syntheses that require precise control over reaction conditions .
Environmental Applications
While specific environmental applications of Di-tert-butyl 2-methylmalonate are not extensively documented, related compounds like 2,6-Di-tert-butyl-hydroxytoluene (BHT) have been studied for their distribution and transformation in the environment . Research in this area could potentially explore the environmental behavior of Di-tert-butyl 2-methylmalonate and its derivatives.
Biochemistry
In biochemistry, Di-tert-butyl 2-methylmalonate can be involved in the study of metabolic pathways and enzymatic reactions. The compound’s structural properties allow it to be used in research focused on understanding biochemical processes and the synthesis of biologically active molecules .
Mécanisme D'action
Target of Action
Di-tert-butyl 2-methylmalonate is a type of malonate ester Malonate esters are known to be active on the hydrogen atoms of the methylene group, which can react with other groups to undergo alkylation, hydroxyalkylation, and amide formation .
Mode of Action
It is known that malonate esters, including di-tert-butyl 2-methylmalonate, can undergo various reactions due to the reactivity of the hydrogen atoms on their methylene groups .
Biochemical Pathways
Malonate esters are known to be involved in various reactions, including alkylation, hydroxyalkylation, and amide formation .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
It is known that the compound has been used in the total synthesis of (+/−)-actinophyllic acid . It has also been employed as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Propriétés
IUPAC Name |
ditert-butyl 2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGGPUIWKWJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501499 | |
| Record name | Di-tert-butyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34812-95-8 | |
| Record name | Di-tert-butyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)

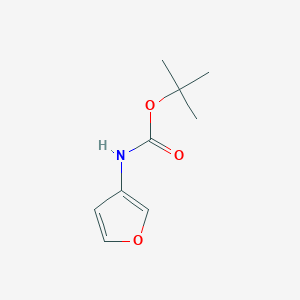
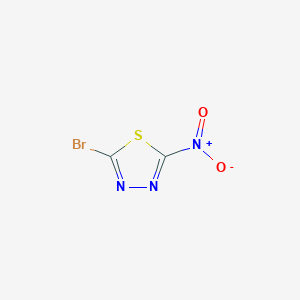

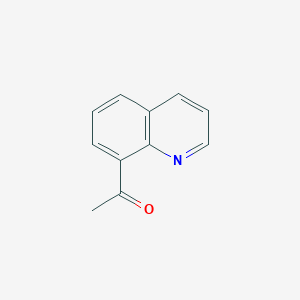
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
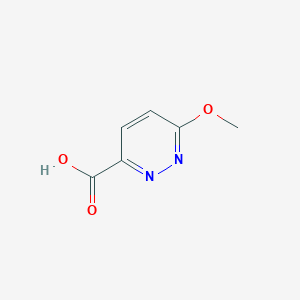
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

